molecular formula C31H35NO8 B11223520 Methyl 4-{[2-(3,4-diethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Methyl 4-{[2-(3,4-diethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B11223520
M. Wt: 549.6 g/mol
InChI Key: PTCVHNWFPTVUCI-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(3,4-diethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(3,4-diethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Etherification: The methoxy group is introduced through an etherification reaction, typically using methyl iodide and a base like potassium carbonate.

    Final Coupling: The final step involves coupling the isoquinoline derivative with methyl 4-hydroxybenzoate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(3,4-diethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or alcohols.

Scientific Research Applications

Methyl 4-{[2-(3,4-diethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders or cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(3,4-diethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[2-(3,4-diethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is unique due to its combination of aromatic and aliphatic structures, which provides a versatile platform for further functionalization and application in various fields.

Properties

Molecular Formula

C31H35NO8

Molecular Weight

549.6 g/mol

IUPAC Name

methyl 4-[[2-(3,4-diethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C31H35NO8/c1-6-38-26-13-10-22(17-29(26)39-7-2)30(33)32-15-14-21-16-27(35-3)28(36-4)18-24(21)25(32)19-40-23-11-8-20(9-12-23)31(34)37-5/h8-13,16-18,25H,6-7,14-15,19H2,1-5H3

InChI Key

PTCVHNWFPTVUCI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC)OCC

Origin of Product

United States

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